

Propyl Bromoacetate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Propyl bromoacetate	
Cat. No.:	B1345692	Get Quote

For researchers, scientists, and drug development professionals, this in-depth guide provides a thorough overview of the commercial availability, synthesis, and applications of **propyl bromoacetate**. This document details key suppliers, technical specifications, experimental protocols, and the role of this versatile reagent in the development of novel therapeutics.

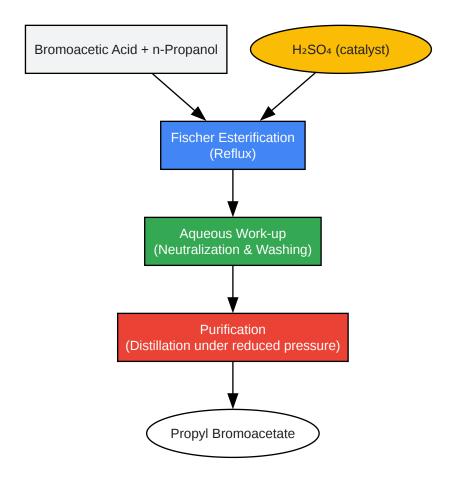
Commercial Availability and Suppliers

Propyl bromoacetate is readily available from a variety of chemical suppliers globally, catering to both research and bulk quantity requirements. The typical purity offered is ≥97%, with some suppliers providing higher grades. It is commonly supplied as a clear, colorless to pale yellow liquid.

Below is a summary of prominent suppliers and their typical product offerings. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the latest information.

Supplier	Product Name	CAS Number	Molecular Formula	Purity	Quantity	Indicative Price (USD)
Sigma- Aldrich	Propyl bromoacet ate	35223-80- 4	C₅H₃BrO₂	≥98%	25 g	\$128.75[1]
Thermo Fisher Scientific (Alfa Aesar)	n-Propyl bromoacet ate	35223-80- 4	C₅H∍BrO₂	97%	5 g, 25 g	\$120.65 (for 25 g)
Santa Cruz Biotechnol ogy	n-Propyl bromoacet ate	35223-80- 4	C₅H₃BrO₂	-	-	Contact for pricing
TCI America	Propyl Bromoacet ate	35223-80- 4	C₅H₃BrO₂	>98.0% (GC)	25 mL, 100 mL	Contact for pricing
Chem- Impex Internation al	N-PROPYL BROMOA CETATE	35223-80- 4	C₅H∍BrO₂	98%+	5 g, 25 g, 100 g	Contact for pricing
Molport	propyl 2- bromoacet ate	35223-80- 4	C₅H∍BrO₂	-	Available from multiple suppliers	Contact for pricing
ChemicalB ook	Propyl bromoacet ate	35223-80- 4	C₅H ₉ BrO2	98%	Bulk quantities	Contact for pricing[2]

Physicochemical Properties and Specifications


Property	Value
CAS Number	35223-80-4[1]
Molecular Formula	C ₅ H ₉ BrO ₂ [1]
Molecular Weight	181.03 g/mol [1]
Appearance	Clear colorless to pale yellow liquid
Boiling Point	175-176 °C at 758 mmHg
Density	1.39 g/mL
Refractive Index	1.450-1.452
Solubility	Insoluble in water, soluble in organic solvents.

Synthesis of Propyl Bromoacetate

Propyl bromoacetate is most commonly synthesized via the Fischer esterification of bromoacetic acid with n-propanol, using a strong acid catalyst such as sulfuric acid. The reaction is typically performed under reflux to drive the equilibrium towards the product.

Synthesis Workflow

Click to download full resolution via product page

Synthesis of **Propyl Bromoacetate** Workflow

Detailed Experimental Protocol

Materials:

- Bromoacetic acid
- n-Propanol
- · Concentrated sulfuric acid
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- · Anhydrous magnesium sulfate

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine bromoacetic acid (1.0 eq) and n-propanol (3.0 eq).
- Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.
- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing cold water.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
- Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude propyl bromoacetate by vacuum distillation to obtain the final product.

Analytical Characterization

The purity and identity of **propyl bromoacetate** are typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Analysis

A common method for the analysis of **propyl bromoacetate** involves a GC system coupled with a mass spectrometer.

Typical GC-MS Parameters:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
- Injector Temperature: 250 °C
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Carrier Gas: Helium
- MS Detector: Electron Ionization (EI) at 70 eV.

The expected retention time will vary depending on the specific column and conditions used. The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak.

NMR Spectroscopy

¹H NMR (CDCl₃, 400 MHz):

- δ 4.15 (t, 2H, -OCH₂-)
- δ 3.80 (s, 2H, Br-CH₂-)
- δ 1.70 (sextet, 2H, -CH₂CH₂CH₃)
- δ 0.95 (t, 3H, -CH₃)

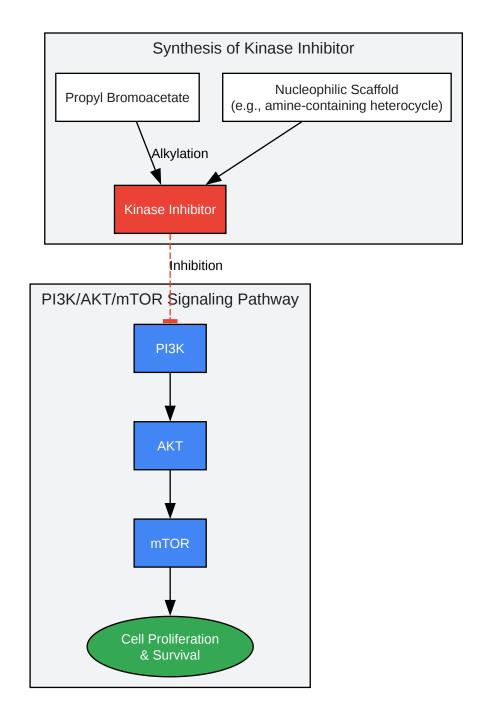
¹³C NMR (CDCl₃, 100 MHz):

- δ 167.0 (C=O)
- δ 67.0 (-OCH₂-)
- δ 26.5 (Br-CH₂-)
- δ 21.8 (-CH₂CH₂CH₃)
- δ 10.2 (-CH₃)

Applications in Drug Development and Research

Propyl bromoacetate is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from its nature as an effective alkylating agent. The bromoacetyl group can readily react with nucleophiles such as amines, thiols, and phenols, making it a key reagent for introducing a propyl ester moiety or for linking different molecular fragments.

Role as an Alkylating Agent in API Synthesis


Alkylating agents are a class of compounds that introduce an alkyl group into a molecule. In the context of drug development, this is a fundamental transformation for the synthesis of a vast array of active pharmaceutical ingredients (APIs). **Propyl bromoacetate** serves as a precursor in the synthesis of more complex molecules, where the propyl ester can be retained in the final drug structure or act as a protecting group that is later removed.

The general mechanism involves the nucleophilic substitution of the bromide ion by a suitable nucleophile on the target molecule.

Example of a Targeted Signaling Pathway

While specific examples of drugs synthesized using **propyl bromoacetate** and their direct impact on signaling pathways are often proprietary, we can illustrate a common scenario where an alkylating agent is used to synthesize a hypothetical kinase inhibitor. Many kinase inhibitors target signaling pathways that are aberrantly activated in cancer, such as the PI3K/AKT/mTOR pathway.

Click to download full resolution via product page

Synthesis of a Kinase Inhibitor and its Action

In this conceptual diagram, **propyl bromoacetate** is used to alkylate a nucleophilic scaffold, leading to the formation of a kinase inhibitor. This inhibitor then targets a key component of a signaling pathway, such as PI3K, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.

Safety and Handling

Propyl bromoacetate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed or in contact with skin.
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye
 protection, and face protection.
- First Aid:
 - If inhaled: Move person to fresh air.
 - In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water.
 - In case of eye contact: Rinse cautiously with water for several minutes.
 - If swallowed: Rinse mouth. Do NOT induce vomiting.
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Acetic acid, bromo-, propyl ester | C5H9BrO2 | CID 141981 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]

 To cite this document: BenchChem. [Propyl Bromoacetate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345692#commercial-availability-and-suppliers-of-propyl-bromoacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com